Home > Products > Screening Compounds P143830 > Valnemulin (Hydrochloride)
Valnemulin (Hydrochloride) -

Valnemulin (Hydrochloride)

Catalog Number: EVT-8082167
CAS Number:
Molecular Formula: C31H53ClN2O5S
Molecular Weight: 601.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Valnemulin is classified as a pleuromutilin antibiotic. Its chemical structure and classification place it within the broader category of antimicrobial agents, specifically targeting Gram-positive bacteria. The hydrochloride form enhances its stability and solubility, making it more suitable for pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of valnemulin hydrochloride involves several steps starting from refined pleuromutilin. The process typically includes:

  1. Preparation of Precursors: The initial step involves the refinement of pleuromutilin, which serves as the primary raw material.
  2. Chemical Modifications: Various chemical reactions are employed to modify the pleuromutilin structure to yield valnemulin. This includes amination and esterification reactions.
  3. Purification: The synthesized product undergoes purification processes to remove impurities and ensure the final compound meets pharmaceutical standards.

A notable method described in patent literature involves using dimethylformamide as a solvent and applying specific temperature and time conditions to optimize yield .

Molecular Structure Analysis

Structure and Data

Valnemulin hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H30N2O5SC_{22}H_{30}N_2O_5S, with a molecular weight of approximately 446.55 g/mol. Its structure includes:

  • A pleuromutilin core with modifications that enhance its antibacterial properties.
  • A hydrochloride group that improves solubility in water.

The compound is typically presented as a white to faint yellow amorphous powder, which is non-crystalline in nature .

Chemical Reactions Analysis

Reactions and Technical Details

Valnemulin hydrochloride undergoes various chemical reactions that are crucial for its synthesis and activity:

  1. Formation of Active Sites: The modification of the pleuromutilin backbone introduces reactive sites that facilitate binding to bacterial ribosomes.
  2. Hydrolysis: In aqueous environments, valnemulin can undergo hydrolysis, affecting its stability and release characteristics.
  3. Metabolism: In vivo, valnemulin is metabolized primarily in the liver, with significant excretion occurring via bile, highlighting its pharmacokinetic profile.

These reactions are essential for understanding both the synthesis process and the pharmacological behavior of valnemulin in biological systems .

Mechanism of Action

Process and Data

Valnemulin exerts its antibacterial effects by selectively binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation process during translation, effectively stalling bacterial growth. Key data regarding its pharmacokinetics include:

  • Absorption: Over 90% absorption after oral administration in pigs.
  • Half-life: Estimated between 1.3 to 4.5 hours, depending on administration methods.
  • Tissue Concentration: Notably concentrated in liver and lung tissues compared to plasma levels.

This mechanism underscores its effectiveness against respiratory pathogens in veterinary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or faint yellow amorphous powder.
  • Melting Point: Not explicitly stated but inferred from related compounds.
  • Solubility: Low water solubility; improvements have been made through pegylation strategies.

Chemical Properties

  • pH Range: Typically between 3.0 to 6.0.
  • Stability: Enhanced through formulation adjustments like pegylation, which improves solubility and reduces irritation upon administration.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

Valnemulin hydrochloride is primarily utilized in veterinary medicine for:

  • Treatment of Respiratory Diseases: Effective against pathogens causing pneumonia and other respiratory infections in pigs.
  • Growth Promotion: Used in feed formulations to enhance growth rates in livestock while controlling disease.

Research continues into novel delivery systems, including pegylated formulations that improve solubility and reduce side effects associated with traditional valnemulin administration .

Synthetic Chemistry and Optimization

Semisynthetic Derivatization of Pleuromutilin Backbone

The pleuromutilin backbone serves as the fundamental scaffold for valnemulin development, with strategic modifications at the C-14 position essential for optimizing antimicrobial activity. This diterpene antibiotic exhibits a characteristic tricyclic structure, where the C-14 position serves as the primary site for chemical derivatization to enhance ribosomal binding affinity and pharmacokinetic properties [2].

Covalent Modifications at C-14 Position for Enhanced Bioactivity

Chemical optimization of pleuromutilin involves covalent functionalization at the C-14 hydroxyl group to introduce bioactive side chains. The synthesis of valnemulin features a thioether spacer (2-amino-1,1-dimethylethylthio) connected to a D-valine moiety, which significantly enhances binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit. This structural modification improves binding affinity through multiple interactions: 1) Hydrophobic interactions between the dimethyl groups of the thioether spacer and ribosomal nucleotides U2506 and U2585; 2) Hydrogen bonding between the carbonyl group of D-valine and G2061; and 3) Ionic interactions facilitated by the terminal amino group [1] [6]. Comparative studies demonstrate that D-valine configuration provides approximately 100-fold greater activity against Mycoplasma species compared to L-valine analogs, highlighting the stereochemical precision required for optimal bioactivity [1] [5].

Table 1: Structural Modifications at C-14 Position and Their Impact on Bioactivity

Modification TypeChemical StructureAntimicrobial Activity (MIC90 vs S. aureus)Key Interactions
Thioglycolate Ester-SCC(=O)O-0.12 µg/mLHydrophobic pocket penetration
Thioether Spacer-SCC(C)(C)N-0.06 µg/mLEnhanced H-bonding network
D-valine Terminus-NH-C(=O)-CH(CH(CH₃)₂)NH₂0.03 µg/mLIonic bond formation
L-valine Terminus-NH-C(=O)-CH(CH(CH₃)₂)NH₂>4 µg/mLReduced ribosomal affinity

Role of Thioglycolic Acid Esterification in Structural Stability

The thioglycolic acid bridge serves as a critical molecular tether connecting the pleuromutilin core to functional side chains. Synthetic protocols involve activating pleuromutilin with p-toluenesulfonyl chloride (TsCl) in dichloromethane, followed by nucleophilic displacement with potassium thioacetate to form the thioacetate intermediate. Subsequent alkaline hydrolysis yields the free thiol, which undergoes coupling with activated bromoacetate derivatives. This esterification strategy establishes a hydrolytically stable thioether linkage while maintaining conformational flexibility essential for ribosomal binding. The thioglycolic acid moiety demonstrates superior metabolic stability compared to oxygen-based esters, resisting enzymatic degradation in hepatic microsomes and extending plasma half-life. Crucially, this linkage minimizes steric hindrance while allowing optimal spatial orientation of the D-valine moiety within the ribosomal binding pocket [1] [6].

Hydrochlorination Strategies for Improved Physicochemical Performance

Solubility Enhancement via Salt Formation Mechanisms

The conversion of valnemulin free base to its hydrochloride salt represents a pivotal pharmaceutical optimization to overcome inherent physicochemical limitations. The tertiary amine group in the D-valine terminus (pKa ~9.2) undergoes protonation when treated with hydrogen chloride in anhydrous ethanol, forming a crystalline salt complex. This salt formation dramatically enhances water solubility from <5 mg/mL for the free base to >200 mg/mL for the hydrochloride form at physiological pH. The mechanism involves disruption of crystalline lattice energy and introduction of ionic character, facilitating solute-solvent interactions. However, this conversion creates a hygroscopic material requiring specialized handling during pharmaceutical manufacturing. The hydrochloride salt exists predominantly as an amorphous solid with limited crystallinity, contributing to both solubility advantages and stability challenges [5] [6] [7].

Table 2: Comparative Physicochemical Properties of Valnemulin Forms

PropertyValnemulin Free BaseValnemulin HydrochlorideValnemulin Hydrogen Tartrate
CrystallinityCrystallineAmorphousPolymorphic (Form I/II)
Aqueous Solubility (25°C)4.8 mg/mL223 mg/mL89 mg/mL (Form I)
HygroscopicityLowExtreme (>5% w/w at 65% RH)Moderate
Storage StabilityHighLow (Degrades under humidity)High

Crystallization Challenges in Amorphous-to-Crystalline Phase Transitions

The predominance of amorphous character in valnemulin hydrochloride creates substantial pharmaceutical challenges, including batch-to-batch variability in dissolution profiles and chemical instability during storage. Extensive research into crystallization methodologies has encountered multiple obstacles: 1) Molecular flexibility of the side chain creates conformational polymorphism; 2) Strong ionic interactions impede orderly lattice formation; and 3) Solvate formation with common solvents like ethanol or tetrahydrofuran. When stored at >65% relative humidity, the amorphous phase absorbs approximately 12% moisture by weight, accelerating hydrolytic degradation at the ester linkage. Alternative salt forms such as hydrogen tartrate (Form I) demonstrate improved crystallinity with defined X-ray diffraction patterns (characteristic peaks at 6.8°, 13.5°, 17.2° 2θ) and superior stability under high humidity conditions. Despite these advantages, the hydrochloride salt remains clinically predominant due to established manufacturing protocols and immediate release characteristics [5] [7].

PEGylation and Prodrug Development

Succinic Acid Linker Design for Controlled Release Profiles

To address the pharmacokinetic limitations of valnemulin hydrochloride—including short half-life (t½ ~2.3 hours in swine) and gastrointestinal irritation—researchers have developed PEGylated prodrugs utilizing succinic acid as a biodegradable linker. The synthesis involves activating mPEG (MW: 2000-5000 Da) with N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF), followed by conjugation to the C-14 hydroxyl group of valnemulin via ester bond formation. This molecular design exploits the pH-sensitive hydrolysis of the ester linkage, with studies demonstrating 64.98% release at intestinal pH (7.4) versus only 31.90% at gastric pH (3.6) over 24 hours. The prodrug achieves remarkable aqueous solubility (523 mg/mL) compared to valnemulin hydrochloride (223 mg/mL), while maintaining chemical stability during storage. The controlled release profile correlates with PEG molecular weight, with higher MW PEGs (5000 Da) demonstrating extended release over 48 hours compared to lower MW counterparts (2000 Da). This pH-dependent release mechanism enables targeted intestinal delivery while reducing gastric irritation [3] [4] [9].

HPLC-ELSD Methodologies for Prodrug Loading Rate Quantification

Accurate quantification of prodrug conjugation efficiency presents analytical challenges due to valnemulin's weak UV absorbance (λmax = 210 nm, ε = 450 L/mol·cm) and interference from PEG derivatives. The established HPLC-ELSD (Evaporative Light Scattering Detection) method employs a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/water with 0.1% formic acid) at 45°C. This technique separates and quantifies free valnemulin, PEG-succinic acid intermediate, and PEG-valnemulin conjugate with baseline resolution. Validation studies confirm linear detection from 0.1-10 mg/mL (R² = 0.9987) and precision with RSD < 2.5%. The method reliably determines a loading rate of 6.46% (w/w valnemulin in conjugate), crucial for batch quality control. Unlike UV detection, ELSD provides uniform response factors for non-chromophoric compounds, enabling accurate quantification without chromophore introduction. This methodology represents a significant advancement over traditional UV-based assays, which underestimate conjugate concentrations by 18-22% due to PEG-associated absorbance interference [3] [9].

Table 3: Analytical Parameters for HPLC-ELSD Quantification of PEGylated Prodrug

Analytical ParameterFree ValnemulinPEG-Succinic AcidPEG-Valnemulin Conjugate
Retention Time (min)6.84.29.5
LOD (mg/mL)0.020.050.15
LOQ (mg/mL)0.080.180.50
Linearity Range (mg/mL)0.1-100.2-150.5-25
RSD (Repeatability)1.8%2.1%2.4%

Properties

Product Name

Valnemulin (Hydrochloride)

IUPAC Name

[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride

Molecular Formula

C31H53ClN2O5S

Molecular Weight

601.3 g/mol

InChI

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30?,31?;/m1./s1

InChI Key

MFBPRQKHDIVLOJ-BYQJSTECSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl

Isomeric SMILES

C[C@@H]1CCC23CCC(=O)[C@H]2C1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.